molecular formula C9H10N2OS B13289702 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol

Cat. No.: B13289702
M. Wt: 194.26 g/mol
InChI Key: HNYKNVDVMVPSHB-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole and thiophene moiety linked via an ethanol chain. The pyrazole ring (1H-pyrazol-4-yl) is a five-membered aromatic ring with two adjacent nitrogen atoms, while the thiophene (thiophen-3-yl) is a sulfur-containing aromatic heterocycle. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

The compound’s synthesis typically involves coupling reactions between pyrazole derivatives and thiophene-containing intermediates. For example, analogous syntheses of pyrazole-thiophene hybrids often employ Suzuki-Miyaura cross-coupling or nucleophilic substitution under controlled conditions (e.g., 40°C in polar aprotic solvents) .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)-2-thiophen-3-ylethanol

InChI

InChI=1S/C9H10N2OS/c12-9(8-4-10-11-5-8)3-7-1-2-13-6-7/h1-2,4-6,9,12H,3H2,(H,10,11)

InChI Key

HNYKNVDVMVPSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling of Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole and thiophene rings through an appropriate linker, such as an ethan-1-ol group. This can be achieved using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the pyrazole or thiophene rings.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Tosyl chloride, thionyl chloride

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a deoxygenated compound

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Alkyl or aryl groups on the pyrazole nitrogen (e.g., ethyl, fluorinated ethyl) modulate lipophilicity and bioavailability. Fluorinated derivatives (e.g., CAS 2098016-29-4) exhibit enhanced stability against oxidative metabolism .
  • Thiophene Position : Thiophen-3-yl vs. thiophen-2-yl substitution alters electronic distribution, affecting π-π stacking interactions in molecular recognition .

Physicochemical Properties

  • NMR Shifts : For 1-(thiophen-3-yl)ethan-1-ol analogs, characteristic peaks include δ = 1.46 (CH3), δ = 4.13 (OH), and δ = 7.27–8.42 (aromatic protons), with coupling constants (J) reflecting spin-spin interactions in the thiophene ring .
  • Solubility: Ethanol-chain derivatives (e.g., target compound) are more polar than their methanol or cyclopropylmethyl counterparts, favoring aqueous solubility .

Reactivity and Functionalization

  • The primary alcohol group in 1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol enables further derivatization (e.g., esterification, oxidation to ketones). Analogous compounds undergo visible light–driven cascade reactions with high conversion rates, suggesting utility in green chemistry applications .

Biological Activity

1-(1H-Pyrazol-4-yl)-2-(thiophen-3-yl)ethan-1-ol is a heterocyclic compound that combines a pyrazole ring with a thiophene moiety. This structural combination is significant in medicinal chemistry due to the diverse biological activities associated with both pyrazole and thiophene derivatives. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C9H10N2OSC_9H_{10}N_2OS. The compound features a pyrazole ring, known for its ability to interact with various biological targets, and a thiophene ring that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene structures exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole, including those with thiophene substituents, demonstrated effectiveness against various pathogens. For instance, minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDTBD
Related Pyrazole Derivative0.22 - 0.25Staphylococcus aureus

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

CompoundIC50 (μg/mL)Comparison
This compoundTBDTBD
Diclofenac Sodium54.65Standard

Anticancer Properties

The anticancer potential of pyrazole-based compounds has been documented extensively. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various human cancer cell lines, including lung (H460), colorectal (HT-29), and liver (SMMC-7721) cancers . The mechanisms often involve the modulation of apoptotic pathways and the inhibition of specific oncogenic proteins.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits key metabolic pathways essential for bacterial survival.

Anti-inflammatory Mechanism : It may inhibit the activity of cyclooxygenase enzymes (COX), reducing the synthesis of pro-inflammatory prostaglandins.

Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting survival signals from growth factors.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Effects : A series of pyrazole derivatives were tested for their antimicrobial efficacy, showing that modifications in the thiophene ring significantly enhanced activity against resistant strains .
  • Anti-inflammatory Evaluation : A study assessed various pyrazole derivatives for anti-inflammatory activity, revealing that specific structural features correlated with increased potency .
  • Cancer Cell Line Studies : Research demonstrated that certain pyrazole-thiophene hybrids effectively inhibited cell growth in multiple cancer cell lines, suggesting their potential as therapeutic agents .

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